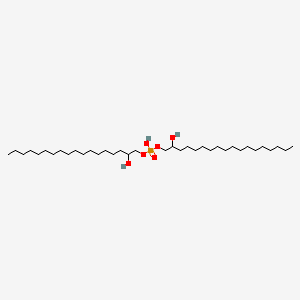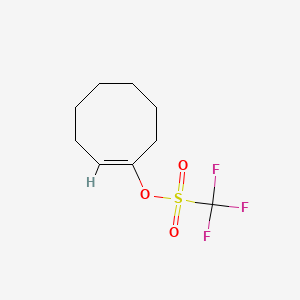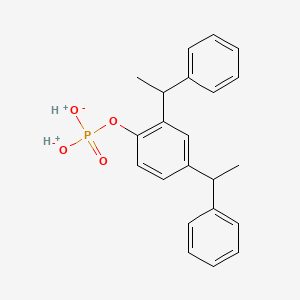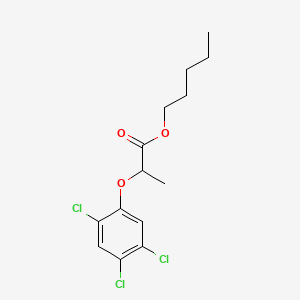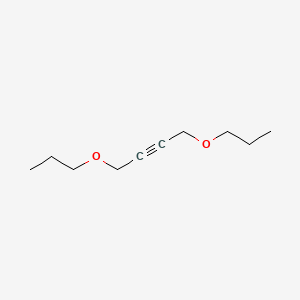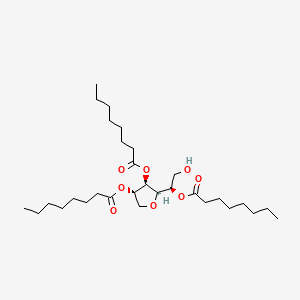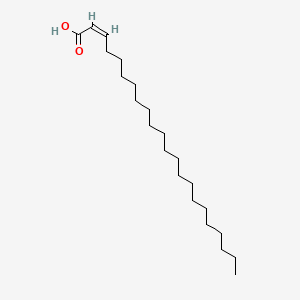
(Z)-Docosenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond in the cis configuration, located at the 13th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in mustard and rapeseed oils.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-Docosenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of triglycerides found in oils rich in erucic acid, such as mustard or rapeseed oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under elevated temperatures to break down the triglycerides into free fatty acids, including this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The oil is first extracted from seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to obtain pure this compound.
化学反应分析
Types of Reactions
(Z)-Docosenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation of this compound can convert it into saturated docosanoic acid.
Esterification: It reacts with alcohols to form esters, which are commonly used in the production of biodiesel.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.
Reduction: Saturated docosanoic acid.
Esterification: Fatty acid esters.
Substitution: Halogenated fatty acids.
科学研究应用
Chemistry
(Z)-Docosenoic acid is used as a precursor in the synthesis of various chemical compounds, including surfactants, lubricants, and plasticizers. Its long carbon chain and unsaturation make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and the effects of dietary fatty acids on health.
Medicine
This compound has been investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and its anti-inflammatory properties. It is also studied for its potential use in treating metabolic disorders and certain types of cancer.
Industry
In the industrial sector, this compound is used in the production of biodegradable lubricants, cosmetics, and personal care products. Its esters are used as plasticizers in the manufacturing of polymers and resins.
作用机制
The mechanism of action of (Z)-Docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. In metabolic pathways, this compound is metabolized by beta-oxidation to produce energy.
相似化合物的比较
Similar Compounds
Oleic acid: Another monounsaturated omega-9 fatty acid with a shorter carbon chain (C18:1).
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Arachidonic acid: A polyunsaturated omega-6 fatty acid with four double bonds.
Uniqueness
(Z)-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its high melting point and stability make it suitable for industrial applications, while its biological effects are distinct from shorter-chain fatty acids.
属性
CAS 编号 |
28929-01-3 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
(Z)-docos-2-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20- |
InChI 键 |
ATNNLHXCRAAGJS-MRCUWXFGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCC/C=C\C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


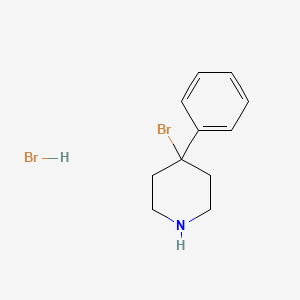
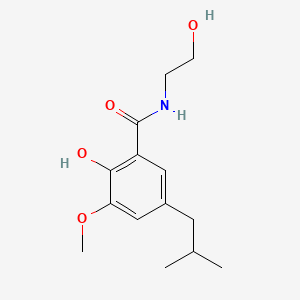

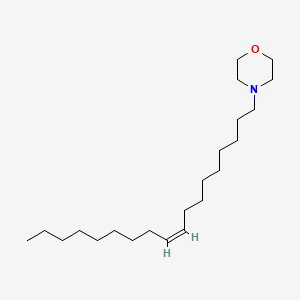
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
